3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid
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Overview
Description
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid is a complex organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline moiety or other parts of the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A basic structure with diverse biological activities.
Quinazolinone: Known for its therapeutic potential in various diseases.
Benzoxazinone: Another heterocyclic compound with similar synthetic routes and applications.
Uniqueness
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid is unique due to its specific substitution pattern and the presence of both bromine atoms and a quinazoline moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
918946-20-0 |
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Molecular Formula |
C17H12Br2N2O3 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-quinazolin-6-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H12Br2N2O3/c18-13-5-10(1-4-16(22)23)6-14(19)17(13)24-12-2-3-15-11(7-12)8-20-9-21-15/h2-3,5-9H,1,4H2,(H,22,23) |
InChI Key |
SEZRMOFHXBAJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Origin of Product |
United States |
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